1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Nucleophilic substitution reactions: These reactions are used to introduce the fluorophenyl and methylphenyl groups.
Cyclization reactions: These reactions help form the pyrimido[4,5-d][1,3]diazine core structure.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of fluorophenyl, methylphenyl, and bis(trifluoromethyl) groups. Similar compounds include:
4-FLUOROBENZOPHENONE: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
TRIFLUOROMETHYLATED PYRAZOLES: These compounds are studied for their potential biological activities and applications in medicinal chemistry.
The uniqueness of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13F7N4O2 |
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Molecular Weight |
486.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(2-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13F7N4O2/c1-10-4-2-3-5-13(10)15-29-16-14(19(31-15,20(23,24)25)21(26,27)28)17(33)30-18(34)32(16)12-8-6-11(22)7-9-12/h2-9H,1H3,(H,29,31)(H,30,33,34) |
InChI Key |
SUKHUYQBIIHSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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